Fmoc-(S)-2-amino-hept-6-ynoic acid
Description
Contextualization within Unnatural Amino Acid Chemistry
The twenty proteinogenic amino acids form the fundamental building blocks of proteins in nature. However, the ability to incorporate unnatural amino acids (UAAs) into peptides and proteins has revolutionized the fields of chemistry, biology, and medicine. sigmaaldrich.com UAAs are amino acids that are not one of the twenty naturally occurring ones and can be synthesized to possess unique side chains, backbones, or functional groups. sigmaaldrich.com
Fmoc-(S)-2-amino-hept-6-ynoic acid is a prime example of an unnatural amino acid designed for specific applications. nih.gov The "Fmoc" (9-fluorenylmethoxycarbonyl) group is a protecting group for the amino functionality, which is essential for the stepwise and controlled synthesis of peptides on a solid support (Fmoc-SPPS). nih.gov This strategy allows for the precise placement of the unnatural amino acid within a peptide sequence. nih.gov The use of Fmoc-protected amino acids has become a standard and widely adopted method in peptide synthesis due to its efficiency and compatibility with a wide range of chemical functionalities. nih.gov
Significance of Alkyne-Functionalized Amino Acids as Chemical Tools
The true chemical versatility of this compound lies in its terminal alkyne group. nih.gov This functional group is relatively rare in biological systems, making it an ideal "bioorthogonal" handle. This means it can undergo specific chemical reactions in a complex biological environment without interfering with native biochemical processes.
The most prominent reaction involving terminal alkynes is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for modifying biological molecules. By incorporating an alkyne-functionalized amino acid like this compound into a peptide, researchers can then "click" on a wide variety of azide-containing molecules, such as:
Fluorophores and imaging agents: for tracking the location and interactions of peptides and proteins.
Polyethylene glycol (PEG) chains: to improve the solubility and pharmacokinetic properties of peptide-based drugs.
Carbohydrates: to create synthetic glycoproteins for studying their biological roles.
Other peptides or small molecules: to create complex molecular architectures and multivalent ligands.
Beyond click chemistry, the terminal alkyne can also participate in other coupling reactions, such as the Sonogashira coupling and the Glaser-Hay coupling, further expanding its utility in constructing novel molecular structures.
Overview of Research Trajectories for this compound
The unique properties of this compound have led to its use in a variety of research areas, primarily focused on the synthesis and modification of peptides and proteins. Key research trajectories include:
Development of Novel Peptide Therapeutics: By incorporating this amino acid, peptides can be modified to enhance their stability, target specificity, and therapeutic efficacy. For example, it can be used to create "stapled peptides," where the peptide's helical structure is reinforced by a chemical brace, leading to improved biological activity.
Probing Biological Processes: The ability to attach fluorescent probes or other tags to peptides containing this amino acid allows researchers to study protein-protein interactions, enzyme activity, and other cellular processes with high precision.
Creation of Advanced Biomaterials: The bioorthogonal nature of the alkyne group is utilized in the development of novel hydrogels and other biomaterials. Peptides containing this amino acid can be cross-linked using click chemistry to form materials with tailored properties for applications in tissue engineering and drug delivery.
Synthesis of Cyclic Peptides: The terminal alkyne can be reacted with an azide (B81097) group within the same peptide chain to form cyclic peptides. Cyclization can improve the metabolic stability and receptor-binding affinity of peptides.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hept-6-ynoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h1,5-12,19-20H,3-4,13-14H2,(H,23,26)(H,24,25)/t20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCKIQCRKHNUOY-FQEVSTJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1097192-05-6 | |
| Record name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hept-6-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Fmoc S 2 Amino Hept 6 Ynoic Acid
Optimization of Synthetic Efficiency and Scalability for Fmoc-(S)-2-amino-hept-6-ynoic Acid
For the synthesis of the amino acid itself, developing one-pot procedures that combine multiple transformations without isolating intermediates can significantly boost efficiency and yield. acs.org For large-scale synthesis, catalytic methods are generally preferred over stoichiometric ones because the lower catalyst loading reduces costs and simplifies purification. Therefore, refining the catalytic C-H amination or enzymatic routes would be a primary focus for scalable production of the chiral core.
Applications in Peptide Synthesis and Engineering
Fmoc-(S)-2-amino-hept-6-ynoic Acid as a Building Block in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient construction of peptide chains on a solid resin support. altabioscience.com The Fmoc/tBu strategy is a widely adopted orthogonal protection scheme where the temporary N-terminal Fmoc group is removed by a mild base (e.g., piperidine), while side-chain protecting groups (like tBu, Boc, Trt) are stable to this condition and are removed at the end of the synthesis with a strong acid (e.g., trifluoroacetic acid, TFA). nih.goviris-biotech.depeptide.com this compound is designed for seamless integration into this methodology.
Incorporation into Linear Peptide Sequences
The incorporation of this compound into a linear peptide sequence follows the standard, cyclical procedure of Fmoc-SPPS. The process begins with the deprotection of the N-terminal Fmoc group on the resin-bound peptide, exposing a free amine. Subsequently, the carboxyl group of this compound is activated and coupled to this newly freed amine, forming a new peptide bond. researchgate.net The terminal alkyne on the side chain of the amino acid is stable and does not interfere with the coupling reaction or subsequent deprotection steps. This cycle of deprotection and coupling is repeated until the desired linear peptide sequence, containing the alkyne functionality, is fully assembled. altabioscience.com
Advanced Coupling Methodologies for Peptide Elongation involving this compound
While the incorporation of many amino acids is straightforward, challenges known as "difficult couplings" can arise due to factors like steric hindrance of the amino acids or aggregation of the growing peptide chain on the resin. nih.govresearchgate.net In such cases, standard coupling conditions may result in incomplete or slow reactions, leading to deletion sequences and lower purity of the final peptide. researchgate.net To overcome these issues, a variety of advanced coupling reagents have been developed to enhance the efficiency of the acylation step.
These reagents convert the carboxylic acid of the incoming Fmoc-amino acid into a highly reactive species. While no specific studies designate this compound as a particularly "difficult" residue, the use of these advanced methodologies is standard practice to ensure high yields and purity, especially in the synthesis of long or complex peptides.
Table 1: Common Advanced Coupling Reagents for Fmoc-SPPS
| Reagent Class | Examples | Activating Mechanism | Notes |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, TBTU | Forms a highly reactive O-acylisourea intermediate. | Highly efficient and widely used. HATU is particularly effective for sterically hindered couplings. nih.gov |
| Phosphonium (B103445) Salts | PyBOP, PyAOP | Forms a reactive phosphonium ester. | Known to reduce the risk of racemization and guanidinylation of free amines compared to some uronium salts. iris-biotech.de |
| Carbodiimides | DIC | Forms an O-acylisourea intermediate, often used with additives like HOBt or Oxyma to form an active ester and suppress side reactions. | A classic and cost-effective method. The use of additives is crucial to prevent racemization and other side reactions. |
This table is generated based on information from multiple sources discussing advanced coupling methodologies in SPPS. nih.goviris-biotech.de
Role in the Design and Synthesis of Cyclic Peptides and Peptidomimetics
Peptide macrocyclization is a key strategy to improve the therapeutic properties of peptides, such as metabolic stability, receptor binding affinity, and cell permeability. This is achieved by constraining the peptide's flexible structure into a more defined, bioactive conformation. benthamdirect.comnih.gov The alkyne side chain of this compound is specifically designed for the synthesis of cyclic peptides and peptidomimetics through bioorthogonal chemistry. benthamdirect.comqyaobio.com
Macrocyclization Strategies Utilizing the Alkyne Side Chain
The most prominent macrocyclization strategy involving this compound is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry". benthamdirect.commdpi.com This reaction forms a stable, aromatic 1,4-disubstituted-1,2,3-triazole ring, which acts as a rigid linker and a mimic of a trans-peptide bond. bachem.comqyaobio.comnih.gov
The general synthetic route involves:
Synthesis of a Linear Precursor: A linear peptide is synthesized via Fmoc-SPPS, incorporating both this compound and an amino acid with an azide-functionalized side chain (e.g., Fmoc-L-azidolysine).
On-Resin or Solution-Phase Cyclization: After assembling the linear sequence, the CuAAC reaction is initiated. This can be performed while the peptide is still attached to the solid support (on-resin) or after cleavage from the resin (in solution). nih.govresearchgate.net The reaction is catalyzed by a Cu(I) source, often generated in situ from CuSO₄ with a reducing agent like sodium ascorbate. mdpi.com
Formation of the Triazole Linker: The terminal alkyne of the heptynoic acid side chain reacts with the azide (B81097) group to form the covalent triazole bridge, resulting in a cyclized peptide. nih.govnih.gov
This CuAAC-mediated cyclization is highly efficient and specific, and the reaction conditions are generally mild and compatible with other functional groups present in the peptide. benthamdirect.commdpi.com The length of the peptide chain has been identified as a determining factor for whether the cyclization results in a monomeric or dimeric cyclic product. nih.gov
Structural and Conformational Studies of Modified Peptides
The primary goal of cyclization is to reduce the conformational flexibility inherent in linear peptides. The introduction of a rigid triazole linker via the alkyne side chain imposes significant structural constraints. qyaobio.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational molecular modeling are employed to study the three-dimensional structure of these modified peptides in solution. nih.govrsc.orgrsc.org
These studies allow researchers to:
Determine the final 3D conformation of the cyclic peptide.
Analyze the effect of the triazole ring on the peptide's secondary structure (e.g., stabilization of β-turns or α-helices). qyaobio.com
Understand how the constrained conformation relates to the peptide's biological activity and binding affinity to its target. nih.gov
While specific structural data for peptides containing this compound are found within proprietary research, the principles are well-established. The rigid nature of the triazole bridge created from the alkyne side chain is a reliable method for locking a peptide into a desired conformation, which is a critical step in the rational design of peptide-based therapeutics. biorxiv.orgnih.gov
Orthogonal Protecting Group Strategies in Peptide Assembly Incorporating this compound
Orthogonal protection strategies are fundamental to the synthesis of complex peptides, such as branched or cyclic structures. iris-biotech.de An orthogonal system allows for the selective removal of one type of protecting group in the presence of others, enabling site-specific modifications. peptide.comnih.gov The Fmoc/tBu strategy is the most common orthogonal pair in modern SPPS. iris-biotech.de
The terminal alkyne of this compound is a key advantage in this context because it is stable throughout the standard SPPS workflow and does not require a protecting group. It remains inert during:
Fmoc-deprotection: Treatment with bases like piperidine (B6355638). nih.gov
Acidic cleavage/deprotection: Treatment with strong acids like TFA to remove side-chain protecting groups (e.g., Boc, tBu, Trt) and cleave the peptide from the resin. sigmaaldrich.comthermofisher.com
This inherent stability allows for a straightforward orthogonal strategy for cyclization. A peptide can be synthesized using standard Fmoc/tBu-protected amino acids alongside this compound and an azide-containing amino acid (e.g., Fmoc-Lys(N₃)-OH). After the linear peptide is assembled, all acid-labile side-chain protecting groups can be removed with TFA. The cyclization via CuAAC can then be performed on the fully deprotected linear peptide, where the alkyne and azide are the only reactive partners available for the specific click reaction. nih.gov
For more complex modifications, additional orthogonal protecting groups can be employed. The stability of the alkyne functionality allows it to be compatible with other protecting group schemes, enabling multi-step, site-specific conjugations or the creation of more intricate peptide architectures.
Table 2: Examples of Orthogonal Protecting Groups Compatible with the Alkyne Side Chain in Fmoc-SPPS
| Protecting Group | Chemical Formula/Type | Cleavage Condition | Orthogonal To | Use Case |
| Fmoc | Fluorenylmethoxycarbonyl | 20% Piperidine in DMF | Acid-labile groups (Boc, tBu), Alloc, ivDde, Alkyne | α-Amine protection |
| Boc/tBu/Trt | tert-Butoxycarbonyl/ tert-Butyl/Trityl | 95% TFA | Fmoc, Alloc, ivDde, Alkyne | Side-chain protection (Lys, Ser, Asp, etc.) |
| Alloc | Allyloxycarbonyl | Pd(0) catalyst | Fmoc, Acid-labile groups, ivDde, Alkyne | Side-chain or terminus protection for on-resin modification wikipedia.org |
| ivDde | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | 2% Hydrazine in DMF | Fmoc, Acid-labile groups, Alloc, Alkyne | Side-chain protection for creating branched peptides or orthogonal cyclization bachem.com |
| Alkyne | -C≡CH | (No protecting group needed) | All standard deprotection conditions | Bioorthogonal handle for cyclization or conjugation via click chemistry |
This table is a summary based on established principles of orthogonal protection in peptide synthesis. iris-biotech.depeptide.comwikipedia.org
Bioorthogonal Click Chemistry Applications of Fmoc S 2 Amino Hept 6 Ynoic Acid
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regiospecific ligation of terminal alkynes, such as the one present in Fmoc-(S)-2-amino-hept-6-ynoic acid, with azides to form stable 1,4-disubstituted 1,2,3-triazole linkages. mdpi.com This reaction is widely employed for bioconjugation, including peptide cyclization, labeling, and the synthesis of peptidomimetics. mdpi.comnih.gov
Regioselectivity and Reaction Kinetics in the Formation of 1,4-Disubstituted Triazoles
The CuAAC reaction is renowned for its exceptional regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer. This specificity arises from the mechanism involving the formation of a copper acetylide intermediate, which then reacts with the azide (B81097). The reaction kinetics can be influenced by several factors, including the concentration of reactants, the copper(I) source, and the presence of accelerating ligands. nih.gov While specific kinetic data for this compound is not extensively published, the reactivity of terminal alkynes in CuAAC is well-documented. The reaction generally follows second-order kinetics, and the rate can be significantly enhanced by the choice of ligand.
Table 1: Representative Reaction Rates for CuAAC of a Terminal Alkyne-Containing Amino Acid with an Azide
| Alkyne Reactant | Azide Reactant | Ligand | Solvent | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Fmoc-alkynyl-amino acid | Benzyl Azide | THPTA | aq. buffer | 10² - 10³ |
| Fmoc-alkynyl-amino acid | Azido-peptide | TBTA | aq. buffer/DMSO | 10¹ - 10² |
| Fmoc-alkynyl-amino acid | Fluorescent Azide Probe | None (CuSO₄/Ascorbate) | aq. buffer | 1 - 10 |
Note: This table presents typical rate constants for CuAAC reactions involving terminal alkynes similar to this compound and is for illustrative purposes. Actual rates can vary based on specific reaction conditions.
Ligand Design and Catalyst Optimization for Aqueous Media Bioconjugations
A significant challenge in applying CuAAC to biological systems is the potential toxicity of copper ions and the poor solubility of some catalysts in aqueous environments. nih.gov To address these issues, a variety of water-soluble ligands have been developed to stabilize the Cu(I) oxidation state, prevent oxidative damage to biomolecules, and accelerate the reaction rate. researchgate.net Tris(triazolylmethyl)amine-based ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are widely used due to their excellent water solubility and ability to enhance reaction efficiency. researchgate.net Optimization of the copper source, reducing agent (like sodium ascorbate), and ligand-to-copper ratio is crucial for achieving high yields and minimizing side reactions in bioconjugation experiments. nih.gov For instance, using an excess of a ligand like THPTA can help to mitigate the detrimental effects of copper-ascorbate-mediated generation of reactive oxygen species. nih.gov
Copper-Free Click Chemistry Approaches Utilizing this compound Derivatives
The cytotoxicity associated with copper catalysts has driven the development of copper-free click chemistry alternatives. The most prominent among these is the strain-promoted azide-alkyne cycloaddition (SPAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Cyclic Alkyne Analogs
SPAAC utilizes cyclooctynes, which are alkynes incorporated into an eight-membered ring. The high ring strain of these molecules allows them to react spontaneously with azides without the need for a catalyst. nih.gov In this context, this compound would typically be reacted with a molecule that has been pre-functionalized with a strained cyclooctyne (B158145). The terminal alkyne of the amino acid itself is not sufficiently reactive for SPAAC. The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne.
Development of Novel Cyclooctyne and Related Alkyne Derivatives for Enhanced Reactivity
To improve the kinetics of SPAAC, a variety of strained cyclooctyne derivatives have been synthesized. These include dibenzoannulated cyclooctynes (DIBO), aza-dibenzocyclooctynes (DIBAC), and bicyclo[6.1.0]nonynes (BCN). iris-biotech.de BCN, in particular, has shown exceptional reactivity and stability, and unlike other cyclooctynes, it reacts with azides to form a single regioisomer. iris-biotech.de While the direct conversion of this compound into a strained cyclooctyne derivative is not a common strategy, it is conceivable to synthesize a BCN-containing amino acid that could then be used in peptide synthesis. rsc.org The reactivity of these strained alkynes with azides is significantly higher than that of linear alkynes.
Table 2: Comparison of Second-Order Rate Constants for SPAAC with Various Cyclooctynes
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (M⁻¹s⁻¹) |
| OCT | Benzyl Azide | ~10⁻³ |
| DIFO | Benzyl Azide | ~0.07 |
| DIBO | Benzyl Azide | ~0.1 |
| BCN | Benzyl Azide | ~0.3 |
| BCN | Tetrazine | ~437 |
Note: This table provides a general comparison of the reactivity of different cyclooctynes in SPAAC and is for illustrative purposes. rsc.orgacs.org
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Disubstituted Triazole Formation
As a complementary method to CuAAC, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides a powerful tool for synthesizing 1,5-disubstituted 1,2,3-triazoles. acs.orgresearchgate.net This reaction offers a different regioselectivity compared to the copper-catalyzed counterpart, thereby expanding the chemical space accessible for bioconjugation and peptidomimetic design. researchgate.net
The RuAAC reaction typically employs ruthenium(II) catalysts, such as [CpRuCl(PPh₃)₂] or [CpRuCl(COD)], and is compatible with a range of solvents, although non-protic solvents like toluene (B28343) or THF are commonly used. acs.orgcore.ac.uk A key advantage of RuAAC is its ability to tolerate both terminal and internal alkynes, offering broader substrate scope than CuAAC. acs.orgcore.ac.uk The reaction is believed to proceed through a ruthenacycle intermediate, leading to the selective formation of the 1,5-disubstituted product. researchgate.net While specific examples detailing the use of this compound in RuAAC are not abundant, its terminal alkyne makes it a suitable substrate for this transformation.
Table 3: General Conditions for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
| Catalyst | Solvent | Temperature (°C) | Typical Substrates | Product |
| [CpRuCl(PPh₃)₂] | Toluene, Benzene | 60-80 | Terminal/Internal Alkynes, Organic Azides | 1,5-Disubstituted or 1,4,5-Trisubstituted Triazole |
| [CpRuCl(COD)] | THF, Dioxane | Room Temperature - 45 | Terminal/Internal Alkynes, Organic Azides | 1,5-Disubstituted or 1,4,5-Trisubstituted Triazole |
Note: This table summarizes general conditions for RuAAC. Optimal conditions may vary depending on the specific substrates. acs.orgcore.ac.uk
Emerging Click Chemistry Variations and their Applicability to this compound
The field of click chemistry is continuously evolving, with new variations being developed to enhance reaction rates, improve biocompatibility, and provide greater control over the ligation process. The unique structure of this compound, featuring a terminal alkyne, makes it an ideal candidate for these innovative methodologies. cymitquimica.comalfa-chemistry.com These emerging techniques expand the utility of this versatile building block in chemical biology, materials science, and drug discovery. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
One of the most significant advancements in click chemistry has been the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction circumvents the need for a cytotoxic copper catalyst, a major limitation of the original Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) in living systems. pcbiochemres.comnih.govnih.gov SPAAC utilizes a strained cyclooctyne, which possesses high ring strain, to react spontaneously with an azide. pcbiochemres.com
The terminal alkyne of this compound can readily participate in SPAAC when reacted with an azide-functionalized molecule and a strained cyclooctyne derivative like dibenzocyclooctynol (DIBO). nih.gov This copper-free approach is particularly advantageous for in vivo applications, allowing for the modification of biomolecules within their native environment without concerns of copper toxicity. nih.gov The rate of SPAAC can be comparable to CuAAC, ensuring efficient conjugation under physiological conditions. nih.gov
| Feature | Description | Relevance to this compound |
| Catalyst | Copper-free. pcbiochemres.com | Enables bio-conjugation in living cells where copper is toxic. nih.gov |
| Mechanism | Reaction between a strained cyclooctyne and an azide. rsc.orgchemrxiv.org | The terminal alkyne of the amino acid reacts with an azide-modified partner. |
| Applications | In vivo labeling, biomolecule modification on living cells. nih.govnih.gov | Allows for the incorporation of peptides containing this amino acid into biological systems. |
| Reaction Rate | Can be comparable to CuAAC, influenced by the cyclooctyne structure. nih.govnih.gov | Ensures efficient labeling and conjugation for various applications. |
Photo-induced Click Chemistry
A more recent development is the use of light to initiate or control click reactions, a field known as photoclick chemistry. nih.govacs.orgacs.org This approach offers exceptional spatiotemporal control, as the reaction will only proceed in areas exposed to light. nih.govacs.org For terminal alkynes like the one present in this compound, several photo-inducible strategies are applicable.
One common method involves the light-induced generation of a reactive species. nih.gov For instance, a photo-CuAAC reaction can be performed where the active Cu(I) catalyst is generated in situ from a Cu(II) precursor through a photochemical reduction process upon light irradiation. nih.govresearchgate.net This allows the classic azide-alkyne cycloaddition to be initiated at a specific time and location.
Other photoclick variations include light-triggered hetero-Diels-Alder reactions and other 1,3-dipolar cycloadditions that can be initiated by light. nih.govacs.orgnih.gov The versatility of the alkyne group in this compound makes it a suitable partner for various photo-activated functional groups.
| Reaction Type | Activation Method | Key Features | Applicability to this compound |
| Photo-CuAAC | Photochemical reduction of Cu(II) to Cu(I). researchgate.net | Spatiotemporal control of the catalyzed reaction. nih.gov | The terminal alkyne can undergo cycloaddition with an azide upon light-induced catalyst activation. |
| Light-induced Hetero-Diels-Alder | Light-induced generation of a reactive diene. nih.gov | Provides access to different heterocyclic products. | Can be used to conjugate the alkyne-containing amino acid to a photo-activated diene. |
| Photomediated 1,3-Dipolar Cycloadditions | Light triggers the formation of a 1,3-dipole. acs.orgnih.gov | High selectivity and yields under mild conditions. acs.org | The alkyne serves as the dipolarophile for the light-generated dipole. |
The continued development of these and other click chemistry variations will undoubtedly expand the toolkit available to researchers, with this compound poised to be a valuable component in the synthesis of increasingly complex and functional molecules and materials.
Advanced Bioconjugation Strategies and Protein Engineering
Genetic Code Expansion (GCE) and Fmoc-(S)-2-amino-hept-6-ynoic Acid for Protein Engineering
Genetic code expansion (GCE) is a revolutionary technique that enables the site-specific incorporation of noncanonical amino acids (ncAAs) into proteins in living cells. nih.govnih.gov This method provides unparalleled precision for installing novel chemical functionalities, such as alkynes, directly into the protein backbone during translation.
The core of GCE involves an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. nih.govnih.gov This pair works independently of the host cell's own synthetases and tRNAs. The orthogonal aaRS is evolved to specifically recognize and charge the desired ncAA—in this case, an alkyne-containing amino acid like (S)-2-amino-hept-6-ynoic acid (after removal of the Fmoc group)—onto the orthogonal tRNA. nih.govvcu.edu This tRNA is engineered with an anticodon that recognizes a reassigned codon, typically the amber stop codon (UAG). nih.govacs.org
When a gene of interest is mutated to include a UAG codon at a specific site, the ribosome pauses at this codon. The orthogonal tRNA, charged with the alkyne-amino acid, then recognizes the UAG codon and inserts the ncAA, allowing protein synthesis to continue. nih.gov This results in a full-length recombinant protein with a terminal alkyne precisely installed at the desired location. nih.govnih.gov
The site-specific incorporation of alkyne-containing ncAAs serves two primary purposes: it can directly modulate the protein's properties, or it can act as a chemical handle for further, highly specific modifications. nih.govresearchgate.net
In a proof-of-concept study, researchers incorporated an alkyne-containing amino acid into the chromophore of Green Fluorescent Protein (GFP). nih.gov The extended conjugation provided by the alkyne directly altered the spectral properties of the protein, demonstrating how an ncAA can intrinsically change protein function. nih.gov
More broadly, the incorporated alkyne serves as a template for subsequent bioorthogonal reactions. nih.gov For instance, the alkyne can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) to attach other molecules. This has been used to create protein-protein conjugates, cyclize peptides to enhance their stability, and attach drugs or imaging agents to antibodies with precise control over the conjugation site. peptide.comnih.govacs.org This "chemically templated" approach allows for the generation of novel protein functions that are not directly encoded genetically. nih.gov
| Research Finding | Protein/System | Method | Outcome |
| Altered Fluorescence Spectrum | Green Fluorescent Protein (GFP) | GCE with alkyne-ncAA at position 66 | The alkyne's extended conjugation directly modified the chromophore, changing the protein's fluorescent properties. nih.gov |
| Chemically Programmable Dimerization | Green Fluorescent Protein (GFP) | GCE with alkyne-ncAA followed by Glaser-Hay coupling | The incorporated alkyne served as a handle to chemically induce protein dimerization, modulating its function. nih.govnih.gov |
| Protein Cyclization | Generic Peptides/Proteins | GCE with both alkyne- and azide-containing ncAAs | Intramolecular "click" reaction between the two incorporated ncAAs to create cyclic proteins with potentially enhanced stability and activity. nih.gov |
| Selective Labeling in Lysate | Caspase-1 | Alkyne-based peptide probe | An alkyne-functionalized peptide substrate selectively reacted with the active-site cysteine of Caspase-1, even in a complex cell lysate. nih.gov |
Application in the Construction of Functionalized Biopolymers and Bioconjugates
The ability to incorporate this compound into peptides and proteins opens the door to constructing a vast range of functionalized biopolymers and bioconjugates. The alkyne handle is a gateway to a multitude of chemical modifications that are otherwise difficult to achieve with such precision.
Using SPPS, peptides can be synthesized with alkyne groups at defined positions. These peptides can then be conjugated to various molecules, including:
Fluorophores and Quenchers: For creating probes for diagnostic assays and imaging. peptide.com
Lipids: To produce lipopeptides that can anchor to cell membranes. peptide.com
Carbohydrates: To synthesize glycopeptides for studying protein-carbohydrate interactions. peptide.com
Nanoparticles: For applications in materials science and drug delivery. peptide.com
Other Peptides: To create branched or cyclic peptides. One powerful application is the formation of "stapled peptides," where an alkyne-containing amino acid is linked to a nearby azide-containing amino acid to create a reinforcing bridge that stabilizes helical structures. peptide.com
This strategy has been extended to create complex bioconjugates like antibody-drug conjugates (ADCs). By incorporating an alkyne-ncAA into an antibody via GCE, a cytotoxic drug can be attached at a specific site, leading to a homogeneous product with a defined drug-to-antibody ratio and improved therapeutic properties. Similarly, an alkyne-functionalized arginine surrogate has been developed to allow for regioselective peptide conjugation that is orthogonal to modifications at lysine (B10760008) or cysteine residues. nih.gov
Investigation of Bioorthogonal Reactivity in Complex Biological Environments
The utility of this compound as a tool for bioconjugation and protein engineering is fundamentally dependent on its behavior in environments that mimic or constitute a living system. The primary bioorthogonal reaction for this alkyne-containing amino acid is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govyoutube.comnih.gov However, the transition from a clean, in vitro reaction to the complex milieu of a cell lysate or a living cell introduces numerous variables that can influence the reaction's efficiency and fidelity.
Stability of the Fmoc Protecting Group
The Fmoc group is a well-established protecting group in solid-phase peptide synthesis, prized for its lability to basic conditions, typically using piperidine (B6355638) for its removal. google.com This characteristic, however, raises questions about its stability within the cellular environment, which contains various compartments with differing pH and a host of enzymes, some of which could potentially cleave the Fmoc group prematurely.
The intracellular environment is a complex aqueous system containing numerous nucleophiles and enzymes, such as esterases, which could potentially hydrolyze the carbamate (B1207046) linkage of the Fmoc group. Premature deprotection of the amine group on the amino acid would expose it to unwanted side reactions, potentially leading to non-specific labeling and cytotoxicity. While specific studies on the intracellular stability of this compound are not extensively documented in publicly available literature, the general understanding of Fmoc group lability suggests that its application in live-cell labeling, where the compound would be present for extended periods, requires careful consideration and empirical validation. The inherent basicity of certain cellular compartments could also contribute to the cleavage of the Fmoc group.
Cytotoxicity Profile
A crucial prerequisite for any compound intended for use in living systems is a favorable cytotoxicity profile. For this compound, this involves assessing any detrimental effects on cell viability and function. The compound itself, its potential degradation products (including the liberated Fmoc group), and the components of the subsequent bioorthogonal reaction (such as the copper catalyst in CuAAC) can all contribute to cellular toxicity.
Reactivity and Specificity in Biological Media
The ultimate test for a bioorthogonal reagent is its ability to react specifically with its intended partner in a complex biological mixture, without engaging in off-target reactions. For this compound, this means the terminal alkyne should react exclusively with an azide-bearing molecule in the presence of a myriad of other cellular components.
The alkyne functional group is generally considered to be bioorthogonal as it is absent in most biological systems. youtube.com The specificity of the CuAAC reaction is well-established. nih.govnih.gov However, the efficiency of this reaction in a cellular context can be influenced by the presence of intracellular copper-chelating molecules and reducing agents like glutathione, which can affect the catalytic activity of the copper ions.
To date, detailed research findings and quantitative data on the bioorthogonal reactivity of this compound in cell lysates or in vivo are not extensively reported in the scientific literature. The primary application of this compound appears to be as a building block for the synthesis of peptides and peptidomimetics, where the Fmoc group is removed during the synthetic process. acs.org Its direct application as a bioorthogonal probe in complex biological environments remains an area requiring further investigation.
Data Tables
Due to the limited availability of specific experimental data in the public domain for the bioorthogonal applications of this compound in complex biological environments, the following tables are presented as a framework for the types of data that would be necessary to fully characterize its performance.
Table 1: Stability of this compound in Biological Media
| Biological Medium | Incubation Time (hours) | Temperature (°C) | Remaining Intact Compound (%) | Method of Detection |
| Cell Lysate (e.g., HeLa) | 1, 4, 12, 24 | 37 | Data not available | HPLC, LC-MS |
| Live Cell Culture (e.g., HEK293T) | 1, 4, 12, 24 | 37 | Data not available | HPLC, LC-MS |
| In Vivo Model (e.g., mouse plasma) | 0.5, 1, 2, 4 | 37 | Data not available | LC-MS/MS |
Table 2: Cytotoxicity of this compound
| Cell Line | Concentration (µM) | Incubation Time (hours) | Cell Viability (%) | Assay Method |
| HeLa | 1, 10, 50, 100 | 24, 48 | Data not available | MTT, AlamarBlue |
| HEK293T | 1, 10, 50, 100 | 24, 48 | Data not available | MTT, AlamarBlue |
| Primary Neurons | 1, 10, 50, 100 | 24, 48 | Data not available | LDH, Calcein AM/EthD-1 |
Table 3: Efficiency of Bioorthogonal Ligation (CuAAC) in Cell Lysate
| Azide (B81097) Probe | Concentration of Alkyne (µM) | Concentration of Azide (µM) | Copper Catalyst System | Reaction Time (minutes) | Product Yield (%) |
| Azido-Biotin | 10 | 10 | CuSO₄/TBTA | 30, 60, 120 | Data not available |
| Azido-Fluorophore | 10 | 10 | CuSO₄/TBTA | 30, 60, 120 | Data not available |
Future Perspectives and Emerging Research Directions
Integration of Fmoc-(S)-2-amino-hept-6-ynoic Acid in Automated Synthesis Platforms
The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is central to the widespread adoption of this compound in automated solid-phase peptide synthesis (SPPS). altabioscience.combeilstein-journals.org SPPS is the cornerstone of modern peptide production, allowing for the stepwise assembly of amino acids into complex peptide chains on an insoluble resin support. altabioscience.com The Fmoc/t-Bu protecting-group strategy is particularly favored due to its milder reaction conditions compared to older Boc/Benzyl methods, making it compatible with a wider range of sensitive and modified amino acids. altabioscience.combeilstein-journals.orgnih.gov
Automated SPPS platforms, including those enhanced with microwave assistance for improved efficiency, are designed to handle the repetitive cycles of deprotection and coupling that define peptide synthesis. beilstein-journals.org The structure of this compound is fully compatible with this automated workflow. The Fmoc group provides temporary protection for the α-amino group and is readily removed under basic conditions (typically with piperidine), a standard step in automated synthesizers. nih.govuci.edu The carboxylic acid moiety is then activated for coupling to the next amino acid in the sequence. The alkyne-bearing side chain is stable throughout the synthesis cycles and remains available for post-synthetic modification after the final peptide is cleaved from the resin. beilstein-journals.org
The ease of automating the incorporation of this unnatural amino acid is a significant advantage, enabling the rapid and efficient production of novel peptide-based drugs, probes, and biomaterials. altabioscience.combeilstein-journals.org This automated approach facilitates the creation of peptide libraries where this compound is placed at specific positions, allowing for high-throughput screening of functionalized peptides.
Exploration of Novel Bioorthogonal Reactions for Unnatural Amino Acids
The terminal alkyne in this compound is a key functional group for bioorthogonal chemistry—reactions that can occur in living systems without interfering with native biochemical processes. nih.gov While the terminal alkyne is a naturally occurring motif in some metabolites, its unique reactivity makes it an excellent tool for chemical biologists. nih.gov
The most prominent bioorthogonal reactions involving terminal alkynes are:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Often called the "click" reaction, CuAAC is a highly efficient and specific reaction between an alkyne and an azide (B81097) to form a stable triazole linkage. nih.govresearchgate.netresearchgate.net It is widely used for labeling proteins and other biomolecules. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction avoids the need for a cytotoxic copper catalyst by using a strained cyclooctyne (B158145) instead of a terminal alkyne. While not directly applicable to the terminal alkyne of this specific amino acid, it is a major part of the alkyne-azide reaction landscape. nih.gov
Future research is focused on expanding the toolkit of bioorthogonal reactions for terminal alkynes beyond the standard CuAAC. Emerging strategies include:
Glaser-Hay Coupling: A copper-catalyzed reaction that couples two terminal alkynes to form a di-yne, offering a method for creating homodimers of peptides or crosslinking molecules. researchgate.net
Copper-Free Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction can link a terminal alkyne to an aryl or vinyl halide, providing an alternative to the azide-based click reaction. researchgate.netresearchgate.net
Photoclick Chemistry: Light-catalyzed reactions, such as certain hetero-[2+2] photocycloadditions, offer spatiotemporal control over the ligation process, allowing chemists to initiate the reaction at a specific time and location. cam.ac.uk
The development of these and other novel reactions will provide researchers with a greater diversity of tools to label, track, and manipulate peptides containing this compound, enabling more complex experimental designs.
Advanced Applications in Chemical Biology for Studying Cellular Processes
The ability to site-specifically incorporate this compound into a protein provides a powerful method for studying cellular processes with high precision. Once incorporated, the alkyne handle can be tagged with a variety of probes, such as fluorophores or affinity tags, via bioorthogonal chemistry. researchgate.net
This labeling strategy enables a range of advanced applications:
Protein Visualization and Tracking: By attaching fluorescent dyes, researchers can visualize the localization, trafficking, and dynamics of specific proteins within living cells, often with techniques like super-resolution microscopy.
Studying Protein-Protein Interactions: Tagging a protein of interest allows for the identification of its binding partners through pull-down assays coupled with mass spectrometry.
Probing Post-Translational Modifications: The alkyne group can be used to attach mimics of post-translational modifications, helping to elucidate their role in protein function and signaling pathways.
The small size of the alkyne group is a key advantage, as it is less likely to perturb the natural structure and function of the protein being studied compared to larger tags like fluorescent proteins. This minimalist handle ensures that observations more accurately reflect the protein's native behavior.
Synergistic Approaches with Computational Chemistry for Rational Design
Computational chemistry is becoming an indispensable partner in the rational design of novel peptides and proteins. tandfonline.com When combined with the use of unnatural amino acids like this compound, computational methods can accelerate the discovery of new therapeutics and functional biomaterials. nih.govasu.edu
Key synergistic approaches include:
Molecular Dynamics (MD) Simulations: MD simulations can predict how the incorporation of an unnatural amino acid will affect a peptide's three-dimensional structure, flexibility, and stability. nih.govrsc.orgaip.org This is crucial for designing peptides that adopt a specific conformation required for biological activity, such as inhibiting a protein-protein interaction. researchgate.netnih.gov
Parameterization of Unnatural Residues: Computational programs require specific parameters (a force field) to accurately model non-standard amino acids. Researchers are developing protocols to parameterize residues like this compound, allowing for their inclusion in sophisticated simulations. byu.edu
Designing for Function: Computational design software, such as Rosetta, can be extended to incorporate unnatural amino acids to design proteins with entirely new functions. nih.govnih.govuw.edu For example, a program could be tasked with designing a peptide that not only binds to a target but also positions the alkyne group of the incorporated amino acid in an accessible location for subsequent bioorthogonal reaction. nih.gov This rational design approach can significantly reduce the number of candidate molecules that need to be synthesized and tested experimentally, saving time and resources. tandfonline.commdpi.com
The integration of computational design with the synthetic versatility of unnatural amino acids promises to guide the creation of highly optimized peptide-based molecules for therapeutic and diagnostic purposes. nih.gov
Q & A
Q. What are the optimal synthetic routes for Fmoc-(S)-2-amino-hept-6-ynoic acid in solid-phase peptide synthesis (SPPS)?
The synthesis typically employs Fmoc-protected amino acids via the Arndt-Eistert homologation method. Key steps include:
- Activation : Use 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) or similar coupling reagents for Fmoc-group incorporation .
- Diazomethane intermediates : Generate Fmoc-α-aminodiazomethanes as crystalline solids under controlled conditions to ensure stereospecificity .
- Purification : Reverse-phase HPLC is critical for isolating high-purity products, especially to resolve diastereomers .
Example Protocol :
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | HBTU/DIPEA | Activation |
| 2 | Diazomethane | Homologation |
| 3 | TFA cleavage | Deprotection |
Q. How should this compound be stored to maintain stability?
- Temperature : Store at 2–8°C in a vacuum-sealed container to prevent hydrolysis of the alkyne group .
- Handling : Avoid prolonged exposure to light or moisture, which can degrade the Fmoc group .
- Contradictions : Some protocols recommend desiccation at -20°C for long-term storage, but vacuum-sealed 2–8°C is preferred for lab-scale use .
Advanced Research Questions
Q. What analytical techniques are recommended for assessing the stereochemical purity of this compound?
- Chiral HPLC : Use a chiral stationary phase (e.g., Chirobiotic T) to resolve enantiomers. Retention time shifts >2 minutes indicate stereochemical deviations .
- Circular Dichroism (CD) : Monitor the 190–250 nm range; deviations in peak intensity correlate with epimerization .
- NMR Spectroscopy : Analyze -NMR splitting patterns of the α-proton (δ 4.2–4.5 ppm) to confirm (S)-configuration .
Q. How can researchers troubleshoot low coupling efficiency during peptide synthesis with this compound?
- Activation Optimization : Replace HBTU with COMU for sterically hindered residues, as it reduces racemization .
- Solvent Selection : Use DMF/DCM (1:1) instead of pure DMF to improve solubility of the alkyne side chain .
- Real-Time Monitoring : Employ Kaiser or chloranil tests to detect unreacted amines and repeat coupling steps if necessary .
Q. What are the implications of the alkyne moiety in this compound for click chemistry applications?
Q. How should conflicting reports about storage conditions be reconciled?
While specifies vacuum storage at 2–8°C, other sources suggest -20°C desiccation . Resolution:
- Lab-Scale Use : 2–8°C is sufficient for short-term (<6 months) storage.
- Long-Term Stability : For >6 months, aliquot and store at -20°C under argon to prevent alkyne degradation .
Methodological Best Practices
Q. What protocols ensure high-yield purification of peptides incorporating this residue?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
